(3-Aminophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)methanesulfonyl chloride is a versatile chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.7 g/mol . This compound is known for its reactivity and selectivity, making it a valuable tool for researchers and chemists in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically occurring in the presence of a base like pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Scientific Research Applications
(3-Aminophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which enhance the compound’s electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with similar reactivity but lacking the amino group.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group instead of the aminophenyl group.
Uniqueness
(3-Aminophenyl)methanesulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the aromatic ring. This combination of functional groups provides distinct reactivity and selectivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-aminophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAEXKMHXAURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.